molecular formula C18H23N3O B12742694 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- CAS No. 102505-00-0

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl-

Cat. No.: B12742694
CAS No.: 102505-00-0
M. Wt: 297.4 g/mol
InChI Key: WRDCUKQSBKYWIQ-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(45)decan-4-one, 8-(4-pentynyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pentynyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3,8-Triazaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Interference: Disruption of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-butynyl)-1-phenyl-
  • 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-hexynyl)-1-phenyl-

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-pentynyl)-1-phenyl- is unique due to its specific spiro linkage and the presence of both pentynyl and phenyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

102505-00-0

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

8-pent-4-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C18H23N3O/c1-2-3-7-12-20-13-10-18(11-14-20)17(22)19-15-21(18)16-8-5-4-6-9-16/h1,4-6,8-9H,3,7,10-15H2,(H,19,22)

InChI Key

WRDCUKQSBKYWIQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3

Origin of Product

United States

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